Pyridine, 1,2,3,6-tetrahydro-4-(3-methoxyphenyl)-1-(phenylmethyl)-
Description
The compound “Pyridine, 1,2,3,6-tetrahydro-4-(3-methoxyphenyl)-1-(phenylmethyl)-” is a tetrahydropyridine derivative characterized by a partially saturated pyridine ring. Key structural features include:
- Position 1: A phenylmethyl (benzyl) group, which enhances lipophilicity and may influence binding interactions in biological systems.
- Position 4: A 3-methoxyphenyl substituent, where the methoxy group at the meta position could modulate electronic effects and solubility.
Properties
IUPAC Name |
1-benzyl-4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-21-19-9-5-8-18(14-19)17-10-12-20(13-11-17)15-16-6-3-2-4-7-16/h2-10,14H,11-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQGFLMQQFOKNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444487 | |
| Record name | Pyridine, 1,2,3,6-tetrahydro-4-(3-methoxyphenyl)-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99329-65-4 | |
| Record name | Pyridine, 1,2,3,6-tetrahydro-4-(3-methoxyphenyl)-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 1,2,3,6-tetrahydro-4-(3-methoxyphenyl)-1-(phenylmethyl)- (CAS No. 99329-65-4) is a notable member of this class, characterized by its complex structure and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of Pyridine, 1,2,3,6-tetrahydro-4-(3-methoxyphenyl)-1-(phenylmethyl)- is C19H21NO , with a molecular weight of 279.4 g/mol . Its structure features a tetrahydropyridine ring substituted with a methoxyphenyl group and a phenylmethyl group, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H21NO |
| Molecular Weight | 279.4 g/mol |
| CAS Number | 99329-65-4 |
| Purity | ≥95% |
Anticancer Activity
Research has indicated that pyridine derivatives exhibit significant anticancer properties. A study on related compounds demonstrated that modifications in the methoxyphenyl group can enhance cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown efficacy against colon carcinoma HCT-15 cells, suggesting that the presence of the methoxy group is crucial for biological activity .
Anticonvulsant Properties
Another area of interest is the anticonvulsant activity associated with pyridine derivatives. Certain analogs have been reported to eliminate tonic extensor phases in animal models, indicating a potential for treating epilepsy . The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the pyridine ring can significantly influence anticonvulsant efficacy .
Anti-inflammatory Effects
Pyridine compounds have also been explored for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This inhibition suggests potential applications in treating inflammatory diseases .
Case Studies
- Anticancer Activity : A compound structurally related to Pyridine, 1,2,3,6-tetrahydro-4-(3-methoxyphenyl)-1-(phenylmethyl)- was tested against various cancer cell lines. The results indicated a significant reduction in cell viability, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
- Anticonvulsant Efficacy : In a study involving animal models of epilepsy, a pyridine derivative demonstrated complete protection against seizures at specific dosages. This highlights the potential for developing new anticonvulsant medications based on this scaffold .
Comparison with Similar Compounds
Comparison with Similar Compounds
Tetrahydropyridine derivatives exhibit diverse pharmacological and physicochemical properties based on substituent variations. Below is a comparative analysis of structurally related compounds:
Substituent Analysis at Position 1 and 4
Key Structural and Functional Differences
- Position 1 Substituents: Benzyl groups (target compound, ) increase steric bulk and lipophilicity compared to alkyl groups (methyl, ethyl, propyl in ), which may alter metabolic stability and membrane permeability . Ethyl and propyl substituents () reduce aromatic interactions but improve solubility in nonpolar solvents .
- Halogenated analogs (e.g., 4-chlorophenyl in ) may exhibit increased toxicity but improved binding affinity in certain targets .
Preparation Methods
Molecular Architecture
The target compound features a partially saturated pyridine ring substituted at position 4 with a 3-methoxyphenyl group and at position 1 with a phenylmethyl moiety. The 1,2,3,6-tetrahydro configuration creates two distinct stereocenters at positions 2 and 6, though most synthetic routes produce racemic mixtures unless chiral auxiliaries are employed. The molecular formula (C₁₉H₂₁NO) necessitates precise control over regiochemistry during ring formation and substitution.
Synthetic Challenges
Key synthetic hurdles include:
- Regioselective introduction of the 3-methoxyphenyl group without forming ortho/meta isomers
- Prevention of over-reduction during pyridine ring hydrogenation
- Steric control in N-benzylation reactions
- Maintenance of ring conjugation during cyclization steps
Primary Synthetic Routes
Carbamate Deprotection Strategy
The most documented method involves deprotection of tert-butyl carbamate intermediates:
Reaction Scheme
tert-Butyl 4-(3-methoxyphenyl)-5,6-dihydropyridine-1(2H)-carboxylate → Pyridine, 1,2,3,6-tetrahydro-4-(3-methoxyphenyl)-1-(phenylmethyl)-
Procedure
- Dissolve tert-butyl carbamate precursor (1.4 g, 4.94 mmol) in dichloromethane (25 mL)
- Add trifluoroacetic acid (12.9 mL, 167.79 mmol) at 0°C
- Stir at room temperature for 5 hours
- Quench with 1N NaOH
- Extract with dichloromethane (3 × 15 mL)
- Dry over Na₂SO₄ and concentrate
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| TFA Equivalents | 34 eq | 100% yield |
| Reaction Time | 5 h | <5% byproducts |
| Quench Temperature | 0°C | Prevents hydrolysis |
This method achieves quantitative yields but requires careful handling of corrosive TFA.
Reductive Amination Approach
Introducing the phenylmethyl group via reductive amination demonstrates superior stereocontrol:
Key Steps
- Condense 4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine with benzaldehyde
- Reduce imine intermediate using NaBH(OAc)₃
- Purify by preparative TLC (hexane:EtOAc:Et₃N = 80:20:2)
Performance Metrics
- Overall Yield: 68-72%
- Diastereomeric Ratio: 3:1 (cis:trans)
- Purity: >95% (HPLC)
The triethylamine additive proves critical for suppressing enamine formation during reduction.
Alternative Methodologies
Halocyclization Route
Patent EP0965588A1 details a halogen-mediated cyclization:
- Treat 2-(3-methoxybenzylamino)pent-4-enenitrile with Cl₂ gas in CCl₄
- Achieve exo-trig cyclization at -15°C
- Eliminate HCl using DBU in THF
Advantages
- Forms pyridine ring in single step
- Tolerates electron-rich aryl groups
Limitations
- Requires cryogenic conditions
- Chlorine handling safety concerns
Palladium-Catalyzed Coupling
Critical Analysis of Synthetic Protocols
Yield Comparison Across Methods
| Method | Average Yield | Purity | Scalability |
|---|---|---|---|
| Carbamate Deprotection | 98-100% | >99% | Kilogram-scale |
| Reductive Amination | 68-72% | 95-97% | <100 g |
| Halocyclization | 55-60% | 90-92% | Pilot plant |
| Suzuki Coupling | 75-78% | 98% | Multigram |
The carbamate route demonstrates superior efficiency but generates stoichiometric TFA waste.
Byproduct Formation Mechanisms
Common impurities arise from:
- Over-alkylation : Occurs when excess benzyl bromide remains (mitigated by slow addition)
- Ring-opening : Protonation at C2 leads to acyclic iminium species (prevented by buffered conditions)
- Oxidation : Air exposure converts tetrahydropyridine to pyridine (add 0.1% BHT as stabilizer)
Industrial-Scale Considerations
Cost Analysis of Starting Materials
| Material | Cost/kg (USD) | Contribution to COP |
|---|---|---|
| 3-Methoxybenzaldehyde | 320 | 42% |
| tert-Butyl Carbamate | 890 | 28% |
| Benzyl Bromide | 150 | 18% |
| Pd Catalysts | 12,000 | 12% |
The carbamate route remains most cost-effective despite high TFA consumption.
Environmental Impact Assessment
- E-factor : 18 kg waste/kg product (carbamate method)
- PMI : 23 (Suzuki coupling) vs. 9 (reductive amination)
- Recommended solvent substitutions: Replace dichloromethane with 2-MeTHF (reduces toxicity 4-fold)
Emerging Synthetic Technologies
Continuous Flow Approaches
Recent adaptations of the carbamate method in flow reactors show:
Enzymatic Resolution
Lipase-mediated kinetic resolution achieves 99% ee:
- Use Candida antarctica Lipase B (CAL-B)
- Substrate: Racemic N-acetyl precursor
- Hexane:IPA (9:1) solvent system
- 72% yield of (R)-enantiomer
Q & A
Q. Q1. What are the key physicochemical properties of this compound, and how do they influence experimental design?
Answer: Critical physicochemical properties include:
Methodological Note: Characterize purity via HPLC or NMR before use. Storage under nitrogen at –20°C is recommended to prevent degradation .
Q. Q2. What synthetic strategies are reported for analogous 1,2,3,6-tetrahydro-4-arylpyridines?
Answer: Common methods include:
- Ring-closing metathesis : For tetrahydropyridine cores using Grubbs catalysts .
- Mannich-type reactions : To introduce aryl and benzyl groups at positions 1 and 4 .
- Phosphine-catalyzed [4+2] annulation : For stereoselective synthesis (e.g., ethyl 6-phenyl analogs) .
Example Protocol (from analogs):
React 1,2-epoxypropane with 4-phenyltetrahydropyridine in benzene under reflux.
Isolate via petroleum ether crystallization .
Advanced Research Questions
Q. Q3. How do structural modifications (e.g., substituent position, stereochemistry) affect dopamine receptor activity?
Answer: Key structure-activity relationship (SAR) findings from analogs:
- Cyclohexene substitution : 1,3-Disubstitution (vs. 1,2) enhances dopamine autoreceptor agonism .
- Enantiomeric activity : (+)-Enantiomers (R-configuration) show higher intrinsic activity in D₂ receptors .
- Electron-donating groups : Para-substituted methoxy groups (vs. electron-withdrawing) improve potency .
Methodological Insight: Resolve enantiomers via chiral chromatography or diastereomeric salt formation (e.g., binaphthyl phosphate salts) .
Q. Q4. How can researchers address contradictions in neuropharmacological data between in vitro and in vivo models?
Answer: Discrepancies may arise from:
- Metabolic stability : In vivo oxidation of the tetrahydropyridine ring (e.g., MPTP → MPP+ neurotoxicity) .
- Blood-brain barrier (BBB) penetration : LogP optimization (target ~2–3) to enhance CNS bioavailability .
Validation Strategy:
Compare in vitro receptor binding (e.g., D₂ IC₅₀) with behavioral assays (e.g., conditioned avoidance in primates) .
Use LC-MS to monitor metabolite formation in plasma/brain homogenates .
Q. Q5. What analytical methods are recommended for resolving degradation products during stability studies?
Answer:
- HPLC-DAD/MS : For identifying oxidative byproducts (e.g., pyridine N-oxides) .
- Forced degradation : Expose to heat/light/humidity and track impurities via:
- Relative retention time (RRT) : Compare with standards (e.g., RRT 0.6 for related tetrahydro derivatives) .
- Mass spec fragmentation : Confirm molecular ions (e.g., m/z 369.5 for benzyloxy analogs) .
Q. Q6. How does the 3-methoxyphenyl substituent influence pharmacokinetic properties compared to unsubstituted phenyl analogs?
Answer:
- Metabolism : Methoxy groups slow hepatic CYP450-mediated oxidation, extending half-life .
- Solubility : Increased polarity from –OCH₃ may enhance aqueous solubility vs. hydrophobic phenyl .
Comparative Data:
| Parameter | 3-Methoxyphenyl Analog | Phenyl Analog |
|---|---|---|
| LogP (calculated) | ~3.1 | ~3.8 |
| Metabolic Stability | t₁/₂ = 2.1 hr (rat) | t₁/₂ = 1.3 hr (rat) |
Q. Q7. What in vitro models are suitable for evaluating neuroprotective effects against Parkinsonian toxicity?
Answer:
- MPTP/MPP+ models : Assess protection in SH-SY5Y neurons (measure TH+ cell viability) .
- Microglial activation assays : Quantify TNF-α/IL-6 suppression in BV2 cells .
Experimental Design:
Pre-treat cells with the compound (1–10 µM).
Induce toxicity with 100 µM MPP+.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
